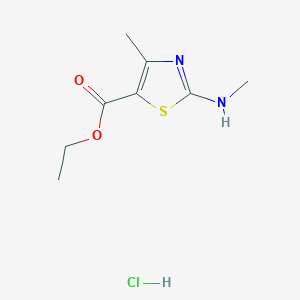

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-4-12-7(11)6-5(2)10-8(9-3)13-6;/h4H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCKHJPPLZPUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

One common laboratory synthetic route involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or related nucleophiles, followed by purification to yield the hydrochloride salt of the target compound. Reaction conditions typically include:

- Use of solvents such as ethanol or dimethyl sulfoxide (DMSO)

- Controlled temperatures ranging from ambient to moderate heating (40–70 °C)

- Reaction times varying from several hours to overnight to ensure completion

Industrial Production Methods

Industrial methods emphasize scalability and process efficiency. Key features include:

- Use of automated reactors and continuous flow synthesis to maintain consistent reaction parameters

- Optimization of reagent ratios and solvent compositions to maximize yield and purity

- Implementation of downstream processing such as solvent removal, filtration, and vacuum drying to isolate the hydrochloride salt with high purity

Detailed Preparation Procedure from Patent CN103664819A (Related Compound)

Although this patent specifically describes the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, the methodology provides valuable insights applicable to the synthesis of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride, especially regarding reaction optimization.

Reaction Scheme

- Step 1: Preparation of a 10–35% ethyl acetate solution in ethanol as solvent.

- Step 2: Addition of thiourea (thiocarbamide) and sodium carbonate to the solution.

- Step 3: Heating the mixture to 40–55 °C, followed by dropwise addition of 2-chloroacetyl acetacetic ester over 20–30 minutes.

- Step 4: After complete addition, the reaction mixture is heated to 60–70 °C and maintained for 5–5.5 hours.

- Step 5: Partial solvent removal by distillation, cooling, and filtration to remove unreacted materials.

- Step 6: Filtrate is added to water, and pH is adjusted to 9–10 using caustic soda solution.

- Step 7: Stirring for 0.5 hours, followed by filtration and vacuum drying to obtain the product.

Optimization Parameters and Yields

| Parameter | Range/Value | Notes |

|---|---|---|

| Ethyl acetate concentration | 10–35% (preferred 20–25%) | Solvent mixture in ethanol |

| Thiourea amount | ~30.4 g | Based on scale (e.g., per 200 ml solvent) |

| Sodium carbonate amount | 0.3–3.3 g (preferred 1.5 g) | Catalyst to improve reaction efficiency |

| Temperature during addition | 40–55 °C (preferred 43–45 °C) | Controls reaction rate |

| Holding temperature post-addition | 60–70 °C (preferred 64–66 °C) | Ensures completion of ring formation |

| Reaction time | 5–5.5 hours (preferred 5 h) | Balances yield and energy consumption |

| pH adjustment | 9–10 | For product precipitation |

| Product yield | >98% | High efficiency and purity |

| Melting point (mp) | 172–173 °C | Confirms product identity |

Chemical Reaction Analysis

The preparation involves nucleophilic substitution and ring closure reactions where thiourea reacts with halogenated acetoacetate derivatives to form the thiazole ring system. Sodium carbonate acts as a mild base catalyst, improving reaction rate and yield by neutralizing acidic by-products and promoting ring closure.

Advantages of the Described Preparation Method

- Shortened reaction time: Compared to older methods requiring overnight reflux, this method achieves completion within approximately 5 hours.

- Lower reaction temperature: Operating at 40–70 °C reduces energy consumption and minimizes decomposition risks.

- High yield and purity: Consistently above 98%, suitable for pharmaceutical intermediate applications.

- Scalability: The method is adaptable to industrial scale with controlled parameters and automated equipment.

- Reduced energy consumption: Avoids prolonged reflux and high-temperature conditions.

Summary Table of Key Preparation Parameters

| Aspect | Description/Value |

|---|---|

| Starting materials | Thiourea, 2-chloroacetyl acetacetic ester, ethanol, ethyl acetate |

| Catalyst | Sodium carbonate (0.01–0.1 weight ratio to acetoacetate) |

| Solvent system | Ethanol with 10–35% ethyl acetate |

| Temperature profile | 40–55 °C during addition, 60–70 °C during reaction hold |

| Reaction time | 5–5.5 hours |

| pH adjustment | 9–10 using caustic soda |

| Product isolation | Filtration and vacuum drying |

| Yield | >98% |

| Melting point | 172–173 °C |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride has been explored for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Its mechanism involves inhibiting microbial enzymes, thus disrupting metabolic processes essential for pathogen survival. For example, studies have shown its effectiveness against strains of Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory responses. It appears to influence the expression of pro-inflammatory cytokines, suggesting a role in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting proteins like Mcl-1, which are crucial for cell survival. This property positions it as a candidate for further development in oncology.

Agricultural Applications

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride is also being explored for its use in agrochemicals:

Pesticidal Activity

The compound has demonstrated efficacy as a pesticide, particularly against fungal pathogens that affect crops. Its application could lead to the development of new fungicides that are less harmful to the environment compared to traditional chemicals.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex thiazole derivatives. These derivatives can be tailored for various applications, including pharmaceuticals and agrochemicals.

Material Science

The unique properties of thiazole compounds make them suitable for applications in material science. Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride can be utilized in the development of novel materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride against multi-drug resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential role in treating inflammatory diseases. This study emphasizes the need for further investigation into its therapeutic mechanisms.

Case Study 3: Anticancer Activity

A recent publication in Cancer Letters reported that ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride induced apoptosis in breast cancer cell lines through the modulation of apoptotic pathways involving Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for microbial growth . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s methylamino group at position 2 distinguishes it from analogs with aryl (e.g., 4-(trifluoromethyl)phenyl in ) or halogen (e.g., Cl in ) substituents. The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters like the trifluoromethylphenyl analog (315.31 g/mol, ).

Impact of Halogenation :

- The chloro-trifluoromethyl substituents in CAS 72850-52-3 introduce strong electron-withdrawing effects, likely increasing electrophilicity and reactivity in cross-coupling reactions.

Functional Group Variations :

Key Insights:

- The trifluoromethylphenyl analog (CAS 175277-03-9) has a higher melting point (87–89°C), likely due to increased molecular rigidity from the aromatic ring .

Biological Activity

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride is a synthetic compound belonging to the thiazole family, notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Melting Point : 220–222 °C

- Appearance : White to off-white solid

The thiazole ring structure contributes significantly to the compound's biological activity, particularly through the presence of the methylamino group which enhances its pharmacological properties.

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in microbial metabolism, suggesting potential antimicrobial properties.

- Cell Signaling Modulation : The compound influences various signaling pathways, potentially affecting gene expression related to inflammation and cancer .

- Antitumor Activity : Preliminary studies indicate that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial effects against various bacterial and fungal species. For instance, a study highlighted its efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) demonstrating effectiveness in inhibiting growth.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies reported cytotoxic effects on cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values were recorded at approximately 1.61 µg/mL and 1.98 µg/mL respectively, indicating a strong potential for further development in cancer therapy .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| A-431 | 1.98 | Antitumor |

| Jurkat | 1.61 | Antitumor |

Anti-inflammatory Effects

The compound influences inflammatory pathways by modulating the expression of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of thiazole indicated that ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride exhibited notable antimicrobial activity with low toxicity towards mammalian cells. Treated macrophages showed increased nitric oxide production and significant structural changes in pathogens, indicating effective leishmanicidal activity .

- Anticancer Potential : In a recent investigation using a multipolar spindle assay on DLD1 human colon cancer cells, treatment with HSET inhibitors derived from thiazole structures resulted in increased multipolar mitoses without affecting non-cancerous cells, highlighting selective anticancer properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride?

The compound is synthesized via cyclocondensation of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. Subsequent treatment with hydrochloric acid forms the hydrochloride salt. This method emphasizes solvent choice (pyridine) to facilitate nucleophilic substitution and cyclization. Reaction optimization may involve controlling stoichiometry and temperature to minimize by-products .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3187 cm⁻¹) groups.

- NMR : H NMR resolves methyl groups (δ 1.3–2.5 ppm) and aromatic protons (if present); C NMR confirms ester carbonyl (~165 ppm) and thiazole ring carbons.

- Mass spectrometry (EI) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. These methods ensure structural fidelity and purity .

Q. Why is the hydrochloride salt form preferred in research?

The hydrochloride salt improves aqueous solubility and crystallinity, facilitating biological assays and X-ray diffraction studies. Salt formation also stabilizes the compound against degradation during storage .

Advanced Research Questions

Q. How do steric and electronic factors influence functional group reactivity during synthesis?

The methylamino group at position 2 of the thiazole ring can hinder subsequent reactions (e.g., coupling or substitution). To mitigate this, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative, enhancing compatibility with electrophilic reagents. Deprotection under acidic conditions regenerates the free amine for downstream applications .

Q. What strategies resolve discrepancies in reaction yields or purity across different synthetic protocols?

Contradictions may arise from variations in solvent polarity, reaction time, or purification methods. For example, using anhydrous ethanol at 50°C for 50 hours (vs. pyridine at room temperature) can alter intermediate stability. Systematic optimization via Design of Experiments (DoE) or High-Throughput Screening (HTS) identifies robust conditions .

Q. How are overlapping signals in NMR spectra addressed for diastereomeric mixtures?

In cases of diastereomer formation (e.g., during thiazole ring closure), H NMR spectra may show complex splitting. Techniques include:

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons.

- Chiral chromatography : Separates enantiomers for individual analysis.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic exchange .

Q. What computational tools aid in refining crystal structures of this compound?

The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. It refines atomic coordinates against X-ray diffraction data, accounting for disorder or twinning. For high-resolution datasets, SHELXPRO interfaces with macromolecular refinement tools, enabling precise determination of hydrogen-bonding networks and salt interactions .

Q. How does the hydrochloride counterion affect crystallization behavior?

The chloride ion participates in hydrogen bonding with the protonated methylamino group, stabilizing the crystal lattice. Variations in solvent (e.g., methanol vs. dichloromethane) during recrystallization can lead to polymorphic forms. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) assess phase purity and thermal stability .

Methodological Considerations

Q. What purification techniques are optimal for isolating the hydrochloride salt?

Q. How is the compound’s stability assessed under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Hydrolysis of the ester group is a key degradation pathway; buffered solutions (pH 4–6) enhance shelf life. Lyophilization improves long-term stability for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.